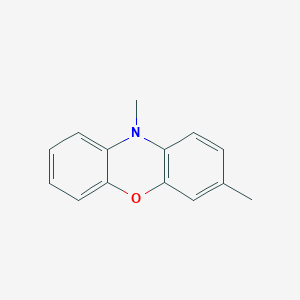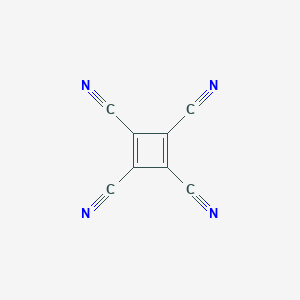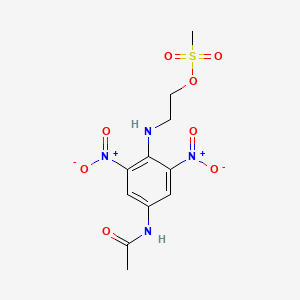
2-(4-Acetamido-2,6-dinitroanilino)ethyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Acetamido-2,6-dinitroanilino)ethyl methanesulfonate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of acetamido, dinitroanilino, and methanesulfonate groups, which contribute to its reactivity and functionality.
Preparation Methods
The synthesis of 2-(4-Acetamido-2,6-dinitroanilino)ethyl methanesulfonate typically involves multiple steps, starting with the nitration of aniline derivatives to introduce nitro groups. This is followed by acylation to form the acetamido group and subsequent sulfonation to attach the methanesulfonate group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .
Chemical Reactions Analysis
2-(4-Acetamido-2,6-dinitroanilino)ethyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methanesulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-Acetamido-2,6-dinitroanilino)ethyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Acetamido-2,6-dinitroanilino)ethyl methanesulfonate involves its interaction with specific molecular targets, such as enzymes and proteins. The acetamido and dinitroanilino groups can form covalent bonds with active sites, leading to inhibition or modification of the target molecules. The methanesulfonate group enhances the compound’s solubility and reactivity, facilitating its biological and chemical interactions .
Comparison with Similar Compounds
2-(4-Acetamido-2,6-dinitroanilino)ethyl methanesulfonate can be compared with similar compounds such as:
- 2-(4-Acetamido-2,6-dinitroanilino)ethyl sulfate
- 2-(4-Acetamido-2,6-dinitroanilino)ethyl phosphate
These compounds share similar structural features but differ in their functional groups, which can influence their reactivity and applications. The methanesulfonate group in this compound provides unique solubility and reactivity properties, making it distinct from its analogs.
Properties
CAS No. |
835627-56-0 |
|---|---|
Molecular Formula |
C11H14N4O8S |
Molecular Weight |
362.32 g/mol |
IUPAC Name |
2-(4-acetamido-2,6-dinitroanilino)ethyl methanesulfonate |
InChI |
InChI=1S/C11H14N4O8S/c1-7(16)13-8-5-9(14(17)18)11(10(6-8)15(19)20)12-3-4-23-24(2,21)22/h5-6,12H,3-4H2,1-2H3,(H,13,16) |
InChI Key |
GPONUPPISLPPRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C(=C1)[N+](=O)[O-])NCCOS(=O)(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


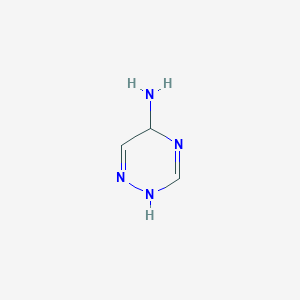
![[1-(Diphenylphosphoryl)-2-methylpropyl]propanedinitrile](/img/structure/B14196190.png)
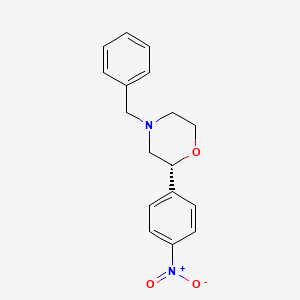

![6,10-Ethano-6H-pyrido[2,3-h][3]benzazepine, 7,8,9,10-tetrahydro-](/img/structure/B14196206.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(naphthalen-1-yl)methanone](/img/structure/B14196208.png)

![2H,3aH,5H-Spiro[1,3-dioxolo[4,5-b]pyran-6,2'-oxirane]](/img/structure/B14196215.png)
![Ethyl {[3-(4-fluorophenyl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14196222.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-[4-(methylsulfonyl)phenyl]-1-(phenylsulfonyl)-](/img/structure/B14196233.png)
![5-Ethyl-3-[(4-fluorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B14196238.png)
![4-(Benzyloxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14196266.png)
